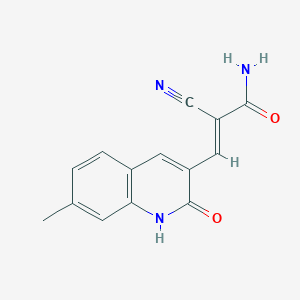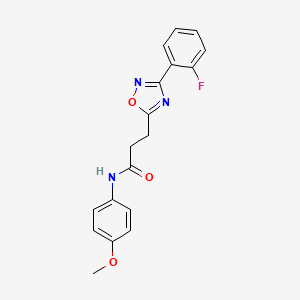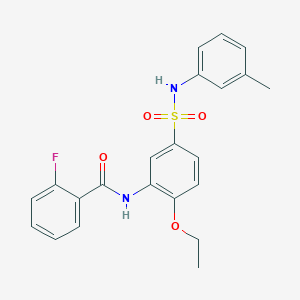
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. It is a member of the sulfonamide class of drugs and is being developed by Eisai Co., Ltd.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves the inhibition of the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1). These receptors are involved in the regulation of angiogenesis and lymphangiogenesis, which are critical processes for tumor growth and metastasis. By inhibiting these receptors, this compound blocks the formation of new blood vessels and lymphatic vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the progression of cancer. This compound has also been shown to inhibit the growth of fibroblasts, which are involved in the formation of fibrotic tissue in the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide is its specificity for VEGFR2 and FGFR1, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
For research on N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide include combination therapy, biomarker development, and improved formulations.
Métodos De Síntesis
The synthesis of N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide involves a series of reactions starting from 2-fluorobenzoic acid. The first step is the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride. The resulting 2-fluorobenzoyl chloride is then reacted with N-(2-ethoxy-5-aminophenyl)sulfonamide to give this compound. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-(m-tolyl)sulfamoyl)phenyl)-2-fluorobenzamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. This compound has been shown to inhibit tumor growth by targeting the tumor microenvironment, specifically by inhibiting angiogenesis and lymphangiogenesis. This makes this compound a promising drug candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-3-29-21-12-11-17(30(27,28)25-16-8-6-7-15(2)13-16)14-20(21)24-22(26)18-9-4-5-10-19(18)23/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLWWZTZUMMSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
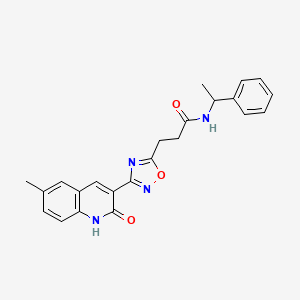
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
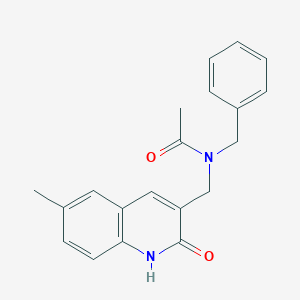

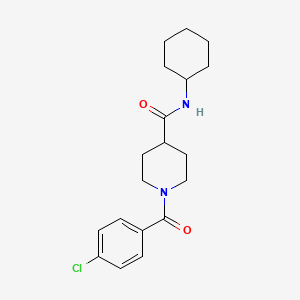
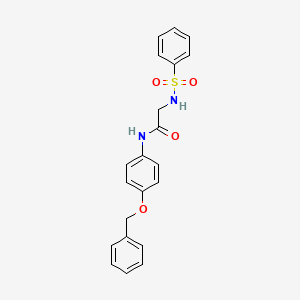
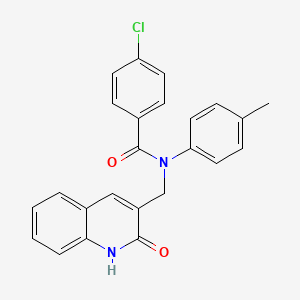

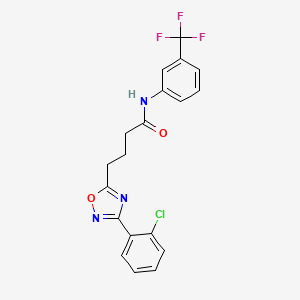
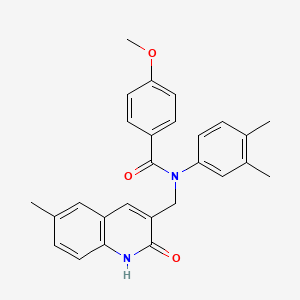
![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
